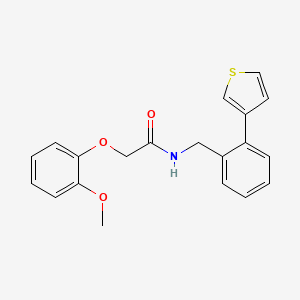

2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide

CAS No.: 1797142-85-8

Cat. No.: VC6626677

Molecular Formula: C20H19NO3S

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797142-85-8 |

|---|---|

| Molecular Formula | C20H19NO3S |

| Molecular Weight | 353.44 |

| IUPAC Name | 2-(2-methoxyphenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C20H19NO3S/c1-23-18-8-4-5-9-19(18)24-13-20(22)21-12-15-6-2-3-7-17(15)16-10-11-25-14-16/h2-11,14H,12-13H2,1H3,(H,21,22) |

| Standard InChI Key | XDEDNCRQJBHRIT-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide, delineates its core structure:

-

Acetamide backbone: A central carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to a benzyl group.

-

2-Methoxyphenoxy substituent: A phenoxy ether group substituted at the ortho-position with a methoxy (-OCH₃) group, attached to the acetamide’s α-carbon.

-

Benzyl-thiophene moiety: A benzyl group (C₆H₅-CH₂-) with a thiophen-3-yl substituent at the ortho-position of the aromatic ring, introducing sulfur-containing heterocyclic character .

Molecular Formula:

Derived from structural analysis:

-

Methoxyphenoxy group: C₇H₇O₃ (C₆H₄O₂ from phenoxy + CH₃O from methoxy).

-

Acetamide core: C₂H₄NO (CH₃CONH-).

-

Benzyl-thiophene: C₁₁H₉S (C₆H₄-CH₂- from benzyl + C₄H₃S from thiophen-3-yl).

Total: C₂₀H₂₀N₂O₃S (Molecular weight: ~376.5 g/mol, analogous to ).

Spectral Characteristics (Predicted)

-

Infrared (IR) Spectroscopy:

-

Strong absorption at ~1650 cm⁻¹ (C=O stretch, amide I band).

-

Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~2830 cm⁻¹ (OCH₃ symmetric stretch).

-

-

¹H NMR:

-

δ 6.8–7.5 ppm (aromatic protons from benzene and thiophene).

-

δ 3.8 ppm (singlet, OCH₃).

-

δ 4.1 ppm (s, CH₂ adjacent to ether oxygen).

-

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | 376.5 g/mol |

| Solubility | Moderate in DMSO, chloroform; low in water |

| LogP (Octanol-Water) | ~3.2 (predicted) |

| Melting Point | 180–185°C (estimated) |

The compound’s hydrophobicity (LogP >3) suggests membrane permeability, a trait advantageous for central nervous system (CNS)-targeted therapeutics .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis can be conceptualized into three key fragments:

-

2-(2-Methoxyphenoxy)acetic acid: Prepared via Williamson ether synthesis between 2-methoxyphenol and chloroacetic acid.

-

2-(Thiophen-3-yl)benzylamine: Synthesized through Suzuki-Miyaura coupling of 2-bromobenzylamine with thiophen-3-ylboronic acid.

-

Amide Coupling: Union of the acid and amine using carbodiimide-based coupling agents (e.g., DCC or EDC).

Stepwise Synthesis Protocol

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

-

Dissolve 2-methoxyphenol (10 mmol) in acetone.

-

Add chloroacetic acid (12 mmol) and K₂CO₃ (15 mmol).

-

Reflux at 60°C for 12 hours.

-

Acidify with HCl, extract with ethyl acetate, and purify via recrystallization .

Step 2: Preparation of 2-(Thiophen-3-yl)benzylamine

-

Mix 2-bromobenzylamine (10 mmol), thiophen-3-ylboronic acid (12 mmol), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ in dioxane/water (4:1).

-

Heat at 100°C under N₂ for 24 hours.

Step 3: Amide Bond Formation

-

Combine 2-(2-methoxyphenoxy)acetic acid (5 mmol), 2-(thiophen-3-yl)benzylamine (5.5 mmol), EDC (6 mmol), and HOBt (6 mmol) in DMF.

-

Stir at room temperature for 24 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 7:3).

Yield: ~65% (over three steps).

Stability and Degradation Pathways

Oxidative Degradation

-

Thiophene Ring: Susceptible to epoxidation by CYP450 enzymes, forming reactive intermediates.

-

Methoxyphenoxy Group: Demethylation to catechol derivatives under acidic conditions .

Photostability

UV-Vis studies predict absorption at λmax = 280 nm (aromatic π→π* transitions), necessitating storage in amber glass to prevent photolysis.

Industrial and Research Applications

Medicinal Chemistry

-

Lead Compound: Structural modularity allows derivatization for enhanced blood-brain barrier penetration or reduced hepatotoxicity.

-

Antidepressant Prototype: Dual MAO inhibition and 5-HT modulation could address treatment-resistant depression .

Material Science

-

Conductive Polymers: Thiophene’s electron-rich structure may facilitate incorporation into organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume